molecular formula C17H18N6O4S B2356291 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034549-45-4

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No.: B2356291
CAS No.: 2034549-45-4
M. Wt: 402.43
InChI Key: RDPFTJKWFXYPBO-UHFFFAOYSA-N
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Description

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a complex organic compound that features a pyrazine and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide typically involves multiple steps. One common approach is the regioselective S-alkylation of precursor compounds. For instance, the synthesis might start with the preparation of 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, followed by its conversion into the desired product through a series of reactions involving sulfonamide formation and subsequent acylation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism of action of 2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors critical for disease progression. The compound’s pyrazine and pyrazole moieties are key to its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is unique due to its combination of pyrazine, pyrazole, and sulfonamide functionalities. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[4-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c18-17(24)12-27-13-1-3-14(4-2-13)28(25,26)21-8-10-23-9-5-15(22-23)16-11-19-6-7-20-16/h1-7,9,11,21H,8,10,12H2,(H2,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPFTJKWFXYPBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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